rac Ambrisentan Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

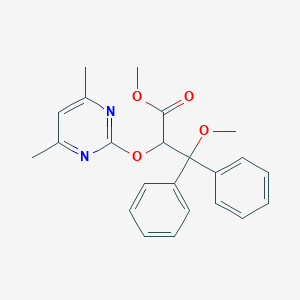

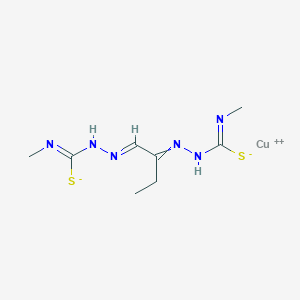

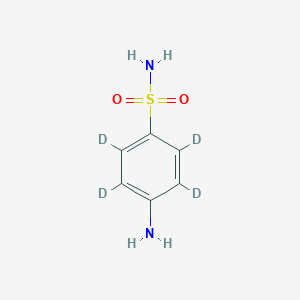

“rac Ambrisentan Methyl Ester” is a chemical compound with the molecular formula C23H24N2O4 . It is related to Ambrisentan, which is a selective type A endothelin receptor antagonist .

Synthesis Analysis

The synthesis of Ambrisentan involves several steps. The key intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (6), is prepared from benzophenone via Darzens, methanolysis, and hydrolysis reaction. This compound is then condensed with 2-methylsulfonyl-4,6-dimethylpyrimidine to afford Ambrisentan .Molecular Structure Analysis

The molecular structure of “rac Ambrisentan Methyl Ester” consists of a pyrimidine ring attached to a methoxy-diphenylpropanoate group . The exact mass of the molecule is 392.17360725 g/mol .Physical And Chemical Properties Analysis

“rac Ambrisentan Methyl Ester” has a molecular weight of 392.4 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 8 and a topological polar surface area of 70.5 Ų .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Reference Standards

“rac Ambrisentan Methyl Ester” is used as a reference standard in pharmaceutical testing . It is a high-quality reference standard that ensures the reliability of pharmaceutical testing .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to investigate protein structure and function .

Endothelin Receptor Type A Antagonist

Ambrisentan, which “rac Ambrisentan Methyl Ester” is related to, is an endothelin receptor type A-selective antagonist . This means it can block the action of endothelin-1, a potent vasoconstrictor, on the endothelin type A receptor .

Inhibition of Cancer Cell Migration

Ambrisentan has been shown to inhibit cancer cell migration . This could potentially slow the spread of cancer cells and reduce the risk of metastasis .

Inhibition of Cancer Cell Invasion

In addition to inhibiting cancer cell migration, Ambrisentan also inhibits cancer cell invasion . This could potentially prevent cancer cells from invading surrounding tissues and forming new tumors .

Treatment of Pulmonary Arterial Hypertension

Ambrisentan is currently used to treat patients with pulmonary arterial hypertension . This is a condition characterized by high blood pressure in the arteries of the lungs .

Potential Treatment for Metastatic Cancer

In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan was effective in decreasing metastasis into the lungs and liver . This suggests a potential new therapeutic application for Ambrisentan in the treatment of cancer metastasis .

Impact on Tumor Cell Transcriptome

Ambrisentan has been shown to have inhibitory effects on the whole transcriptome of resting and PAR2-activated COLO-357 cells . This suggests that it could potentially influence gene expression in tumor cells .

Eigenschaften

IUPAC Name |

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442925 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Ambrisentan Methyl Ester | |

CAS RN |

1240470-84-1 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)